1-Benzyl-1h-indole-7-carboxylic acid

Lipophilicity ADME Prediction Drug Design

Procure 1-Benzyl-1H-indole-7-carboxylic acid (CAS 1094217-58-9) as your foundational A-FABP inhibitor scaffold. The N-benzyl group enhances lipophilicity (LogP 3.68) for hydrophobic pocket targeting, while the free C7-carboxylic acid enables amide coupling, esterification, or reduction—functionality absent in ester analogs. This dual orthogonal reactivity, combined with the privileged indole core, makes it essential for constructing focused SAR libraries. Ensure your medicinal chemistry program uses the exact N-benzyl carboxylic acid chemotype; unsubstituted indole-7-carboxylic acid or methyl ester variants cannot replicate its hydrogen-bond donor capacity or receptor-binding geometry. Minimum 95% purity, available for immediate R&D procurement.

Molecular Formula C16H13NO2
Molecular Weight 251.285
CAS No. 1094217-58-9
Cat. No. B2439833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1h-indole-7-carboxylic acid
CAS1094217-58-9
Molecular FormulaC16H13NO2
Molecular Weight251.285
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=C2C(=CC=C3)C(=O)O
InChIInChI=1S/C16H13NO2/c18-16(19)14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19)
InChIKeyCOOUZENIUWFUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-indole-7-carboxylic Acid (CAS 1094217-58-9) Procurement: Key Properties and Comparator Context


1-Benzyl-1H-indole-7-carboxylic acid (CAS 1094217-58-9) is a synthetic indole-7-carboxylic acid derivative characterized by an N-benzyl substituent . With a molecular formula of C16H13NO2 and a molecular weight of 251.28 g/mol , this compound serves as a versatile small molecule scaffold in medicinal chemistry research . The indole core is a privileged heterocyclic system prevalent in bioactive natural products and therapeutic agents [1]. For procurement decisions, this compound is best evaluated against structurally related analogs including unsubstituted 1H-indole-7-carboxylic acid (CAS 1670-83-3), the methyl ester variant (1-benzylindole-7-carboxylic acid methyl ester), and other N-benzyl indole carboxylic acid derivatives with additional substitutions on the indole ring .

Why Generic Substitution of 1-Benzyl-1H-indole-7-carboxylic Acid with Unsubstituted or Ester Analogs Is Not Advisable


While 1H-indole-7-carboxylic acid (CAS 1670-83-3) and various ester derivatives may appear as close structural analogs, they are not functionally interchangeable for applications requiring the specific N-benzyl carboxylic acid scaffold. The N-benzyl group fundamentally alters the compound's physicochemical profile, including lipophilicity and receptor-binding geometry, compared to the unsubstituted parent [1]. Furthermore, the presence of the free carboxylic acid distinguishes it from ester variants like methyl 1-benzylindole-7-carboxylate, which lack the hydrogen-bond donor capacity and acidic functionality required for certain synthetic transformations or biological interactions . The following evidence items quantify these critical differences, demonstrating why selecting the precise compound 1-benzyl-1H-indole-7-carboxylic acid is essential for achieving intended research outcomes.

1-Benzyl-1H-indole-7-carboxylic Acid (CAS 1094217-58-9): Quantitative Differentiators vs. Core Analogs


LogP Comparison: Lipophilicity Differential vs. Unsubstituted 1H-Indole-7-Carboxylic Acid

The calculated LogP (partition coefficient) for 1-benzyl-1H-indole-7-carboxylic acid is 3.68, compared to a range of 1.70-2.3 for the unsubstituted parent compound 1H-indole-7-carboxylic acid . This substantial increase in lipophilicity is a direct consequence of the N-benzyl substitution.

Lipophilicity ADME Prediction Drug Design

Class-Level Evidence: Target Compound as a Direct Scaffold for Potent A-FABP Inhibitors

1-Benzyl-1H-indole-7-carboxylic acid serves as the core carboxylic acid scaffold for a series of potent and selective adipocyte fatty-acid binding protein (A-FABP) inhibitors. In this series, analogs with additional substitutions on the indole ring achieved IC50 values as low as 10 nM [1]. In contrast, the structurally similar 1-benzyl-2,3-dimethyl-1H-indole-7-carboxylic acid, which lacks further optimization, shows a significantly weaker IC50 of 3,600 nM (3.6 µM) against the same target [2].

A-FABP Inhibition Metabolic Disease Medicinal Chemistry

Safety and Handling Profile: Hazard Classification Differential vs. Unsubstituted Parent

1-Benzyl-1H-indole-7-carboxylic acid carries a GHS07 classification with H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) hazard statements . This contrasts with the unsubstituted 1H-indole-7-carboxylic acid, which is generally classified only as a skin and eye irritant (H315/H319) without the acute oral toxicity warning [1].

Laboratory Safety Handling Protocols Risk Assessment

Pricing and Lead Time: Comparison with Unsubstituted 1H-Indole-7-Carboxylic Acid

The target compound is a specialized research chemical, with a 1g quantity priced at approximately $1,346 with a lead time of 1-3 weeks . In contrast, the unsubstituted 1H-indole-7-carboxylic acid is a commodity research intermediate, with a 1g quantity priced between $36 and $104 and typically available from stock [1].

Procurement Economics Budget Planning Supply Chain

Optimal Research and Procurement Applications for 1-Benzyl-1H-indole-7-carboxylic Acid (CAS 1094217-58-9)


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies on A-FABP Inhibitors

This compound is the foundational scaffold for a series of potent A-FABP inhibitors [1]. Procuring this specific building block is essential for medicinal chemistry teams aiming to explore SAR around the N-benzyl indole carboxylic acid chemotype, as established by prior optimization efforts that yielded low nanomolar inhibitors. The unsubstituted scaffold provides the necessary synthetic handle for diversification.

Biochemical Assay Development: Tool Compound for Assessing Lipophilic Interactions in Protein Binding

With a calculated LogP of 3.68, this compound exhibits significantly higher lipophilicity than its parent indole-7-carboxylic acid [1]. This property makes it a valuable tool compound for studying the role of hydrophobic interactions in ligand-protein binding, particularly for targets with large, lipophilic binding pockets. It can serve as a reference point for assessing the impact of lipophilicity on binding affinity and selectivity in biochemical assays.

Chemical Synthesis: A Protected and Functionalized Indole Building Block for Diversification

The N-benzyl group acts as a protecting group for the indole nitrogen, while the carboxylic acid at the 7-position provides a site for amide coupling, esterification, or reduction [1]. This dual functionality allows for orthogonal synthetic strategies not possible with the parent indole-7-carboxylic acid or simple ester analogs, making it a strategic choice for constructing more complex, functionalized indole libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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